molecular formula C19H21BrN2O4S B7502209 4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide

4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide

Cat. No.: B7502209
M. Wt: 453.4 g/mol
InChI Key: AVPVQXCOZJJOTD-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide is a chemical compound characterized by its bromine atom, methoxy group, and piperidin-1-ylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps, starting with the bromination of the benzamide core

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the bromine atom, leading to the formation of bromine oxide derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in a different functional group.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve hydrogen gas and a palladium catalyst.

  • Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Bromine oxide derivatives from oxidation reactions.

  • Hydrogenated derivatives from reduction reactions.

  • Various substituted benzamides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery and development.

Industry: It is utilized in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide

  • 4-Iodo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide

  • 4-Bromo-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide

Uniqueness: 4-Bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide is unique due to its bromine atom, which imparts different chemical properties compared to its chloro, iodo, and morpholinyl counterparts

Properties

IUPAC Name

4-bromo-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-26-18-10-9-16(27(24,25)22-11-3-2-4-12-22)13-17(18)21-19(23)14-5-7-15(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPVQXCOZJJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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